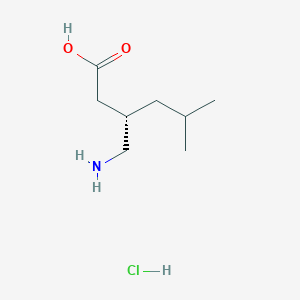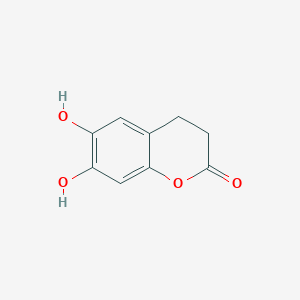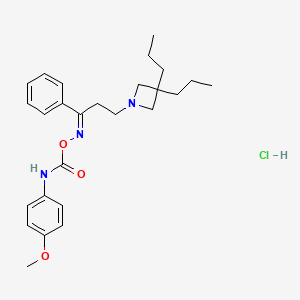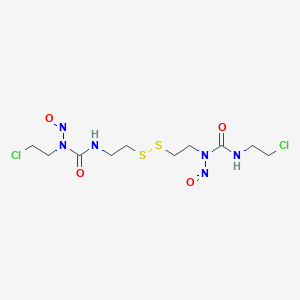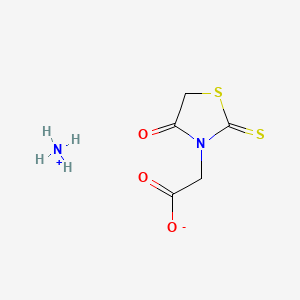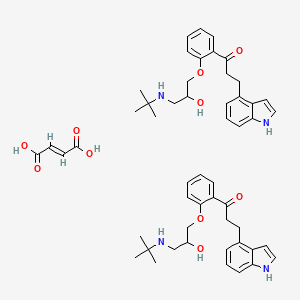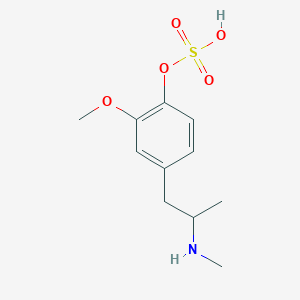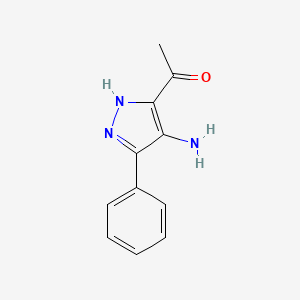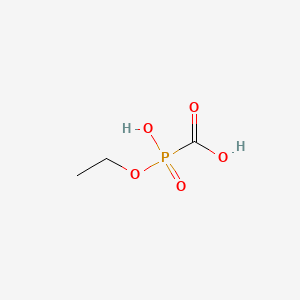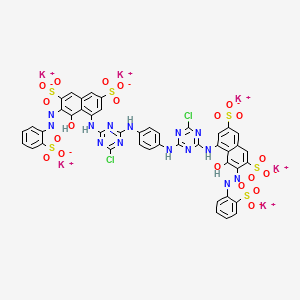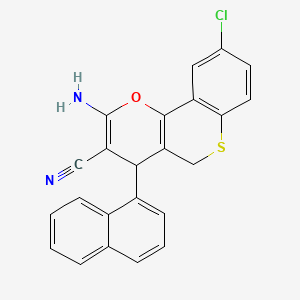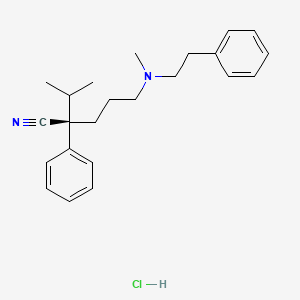
Emopamil hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emopamil hydrochloride, ®- is a calcium channel blocker and a high-affinity ligand of human sterol isomerase. It is a phenylalkylamine and inhibitor of 5-hydroxytryptamine 5-HT2 receptors. The compound includes a chiral quaternary carbon center, and research has indicated that its optical isomers have different biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Emopamil hydrochloride, ®- involves the formation of an organic amino compound, nitrile compound, and a member of two benzene rings. The synthetic route typically includes the reaction of 2-isopropyl-5-(methyl-(2-phenylethyl)amino)-2-phenylpentanenitrile with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for Emopamil hydrochloride, ®- are not extensively documented in the public domain. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Emopamil hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Emopamil hydrochloride, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with various receptors.
Mecanismo De Acción
Emopamil hydrochloride, ®- exerts its effects by inhibiting calcium channel responses at an extracellular site of the nerve cell. This interaction site suggests greater neuroprotective efficacy compared to other phenylalkylamines that act at intracellular sites. The compound also inhibits 5-hydroxytryptamine 5-HT2 receptors, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
101238-56-6 |
|---|---|
Fórmula molecular |
C23H31ClN2 |
Peso molecular |
371.0 g/mol |
Nombre IUPAC |
(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m1./s1 |
Clave InChI |
OBAQQQOVZUCKMH-GNAFDRTKSA-N |
SMILES isomérico |
CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
SMILES canónico |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


